4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is an organic compound with the molecular formula C11H18O4S. It is a derivative of thiane, a sulfur-containing heterocyclic compound, and features a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amines.
Mechanism of Action
Mode of Action
The mode of action of 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is currently unknown due to the lack of research on this specific compound
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid typically involves the reaction of thiane-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Thiane-4-carboxylic acid.
Substitution: Compounds with different functional groups replacing the Boc group.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1λ6-thiane-4-carboxylic acid .
- 4-[(Tert-butoxy)carbonyl]amino-thiane-4-carboxylic acid .
Uniqueness
4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is unique due to its combination of a thiane ring and a Boc protecting group. This makes it particularly useful in organic synthesis for protecting amines while allowing for further functionalization of the molecule .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFGABBUXBZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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